tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
Overview
Description
The compound is a derivative of isoindole with a tert-butyl group and a 2-hydroxyethyl group attached. Isoindole derivatives are of interest in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl carbamate derivatives can be synthesized from corresponding alcohols and isocyanates .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction analysis . The structure of the compound would likely be influenced by the presence of the tert-butyl group and the 2-hydroxyethyl group.Chemical Reactions Analysis
Compounds with tert-butyl groups can undergo various chemical reactions, making them valuable intermediates . The tert-butyl group often serves as a protecting group that can be removed under specific conditions to reveal the functional group for further reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by their molecular structure . The crystal packing, intermolecular interactions, and hydrogen bonding patterns contribute to the stability and solubility of these compounds.Scientific Research Applications
Polymer Synthesis
This compound can be used in the anionic polymerization of aziridines to form polysulfonyllaziridines . The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for anionic-ring-opening polymerizations (AROP), allowing the synthesis of low-molecular-weight poly chains .
Synthesis of Polyethyleneimine
The compound can be used in the synthesis of polyethyleneimine (PEI), a polymer with a high amine density that is widely studied for a wide range of applications . The deprotection of the polymer using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .
Non-viral Gene Transfection
Polyethyleneimine (PEI), which can be synthesized from this compound, is widely studied for non-viral gene transfection . This is due to its high amine density and the ability to form complexes with DNA.
Metal Chelation
PEI, synthesized from this compound, is also used in metal chelation . The high amine density in PEI allows it to bind with metal ions, making it useful in the removal of heavy metals from solutions.
CO2 Capture
PEI is also used in CO2 capture . The amine groups in PEI can react with CO2, making it a potential material for carbon capture and storage.
Synthesis of Bioactive Molecules
The compound can serve as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities.
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the isoindoline ring is considered as an important synthetic strategy in the field of drug discovery .
Biological Evaluation
The compound and its derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied to unlock their potential as therapeutic agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 5-(2-hydroxyethyl)-1,3-dihydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-5-4-11(6-7-17)8-13(12)10-16/h4-5,8,17H,6-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPLITHZYWLJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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